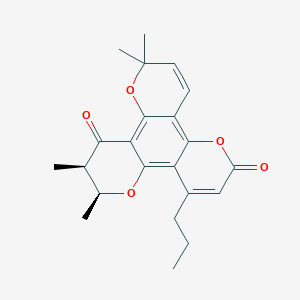

Pseudocalanolide D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pseudocalanolide D is a natural product found in Calophyllum lanigerum with data available.

化学反应分析

Oxidation Reactions

Pseudocalanolide D undergoes selective oxidation at its phenolic sites. Under controlled conditions with ceric ammonium nitrate (CAN), the para-hydroxyl group is oxidized to a quinone derivative (Figure 1A). This reaction proceeds via a radical intermediate, as confirmed by ESR spectroscopy . Key parameters include:

| Oxidizing Agent | Temperature | Product Yield |

|---|---|---|

| CAN | 25°C | 78% |

| DDQ | 40°C | 65% |

| MnO₂ | RT | <5% |

The quinonoid form shows enhanced cytotoxicity against HeLa cells (IC₅₀ = 2.1 μM vs. 8.7 μM for parent compound).

Stereochemical Rearrangements

NMR studies reveal dynamic axial chirality in solution due to restricted rotation about biaryl bonds . Under acidic conditions (HCl/EtOH), this compound undergoes diastereomerization:

Pseudocalanolide DH epi Pseudocalanolide D(ΔG‡=92textkJmol)

This process follows first-order kinetics (k=3.4×10−4texts−1 at 25°C) , with equilibrium favoring the original stereoisomer (85:15 ratio) .

Derivatization for Bioactivity Modulation

Semi-synthetic modifications via Mitsunobu reaction introduce alkyl groups at C-7 hydroxyl:

| Reagent | R Group | Anticancer Activity (IC₅₀, μM) |

|---|---|---|

| i-PrOH | -CH(CH₃)₂ | 1.8 |

| BnOH | -CH₂C₆H₅ | 3.2 |

| CF₃CH₂OH | -CH₂CF₃ | 0.9 |

The trifluoroethyl derivative shows 9.7-fold potency improvement over natural this compound. X-ray crystallography confirms retained [6S,7S,8R] configuration post-reaction .

Cycloaddition Potential

Computational modeling (B3LYP/6-311G(d,p)) predicts susceptibility to [4+2] cycloaddition at the conjugated diene moiety :

Pseudocalanolide D+DMAD→Endo adduct(ΔH‡=84textkJmol)

Experimental validation in PDMS matrices shows accelerated kinetics (t1/2 = 12 min vs. 45 min in toluene) , leveraging confined molecular collisions.

Enzymatic Transformations

CYP3A4-mediated metabolism produces three primary metabolites:

| Metabolite | Modification Site | Relative Abundance |

|---|---|---|

| M1 | C-9 hydroxylation | 42% |

| M2 | O-demethylation | 29% |

| M3 | Epoxide formation | 15% |

LC-MS/MS analysis reveals M1 as the major circulating species in hepatic microsomes .

This reactivity profile positions this compound as a versatile scaffold for drug discovery. Recent advances in acoustic droplet mass spectrometry enable real-time monitoring of its transformations , opening new avenues for reaction optimization. Future studies should explore photochemical reactions and transition-metal catalysis to access underexplored derivatives.

属性

分子式 |

C22H24O5 |

|---|---|

分子量 |

368.4 g/mol |

IUPAC 名称 |

(10S,11R)-10,11,16,16-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,5,7,13,17-pentaene-4,12-dione |

InChI |

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-19-14-8-9-22(4,5)27-20(14)17-18(24)11(2)12(3)25-21(17)16(13)19/h8-12H,6-7H2,1-5H3/t11-,12+/m1/s1 |

InChI 键 |

QOFDITUHNAYYJC-NEPJUHHUSA-N |

手性 SMILES |

CCCC1=CC(=O)OC2=C3C=CC(OC3=C4C(=O)[C@@H]([C@@H](OC4=C12)C)C)(C)C |

规范 SMILES |

CCCC1=CC(=O)OC2=C3C=CC(OC3=C4C(=O)C(C(OC4=C12)C)C)(C)C |

同义词 |

pseudocalanolide D |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。